Cas no 53484-19-8 (Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate)
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-Benzimidazole-5-carboxylic acid ethyl ester
- 1H-Benzimidazole-5-carboxylic acid, 1-methyl-, ethyl ester
- Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
- ethyl 1-methylbenzimidazole-5-carboxylate
- 1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester
- DTXSID60359480
- 3-AMINO-3-(2,4,6-TRIMETHYL-PHENYL)-PROPIONICACID
- CS-0453361
- FT-0645514
- SCHEMBL10354608
- 53484-19-8
- MFCD04501518
- AKOS003589960
- MQBXKIFEKNCNJX-UHFFFAOYSA-N
- ethyl 1-methyl-1,3-benzodiazole-5-carboxylate
- 1H-Benzimidazole-5-carboxylic acid,1-methyl-,ethyl ester
- Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
- A829622
- J-520546
- BS-28592
- ethyl 1-methyl-1H-1,3-benzodiazole-5-carboxylate
- Ethyl 1-Methyl-benzimidazole-5-carboxylate
- Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate
-
- MDL: MFCD04501518
- Inchi: 1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3
- InChI Key: MQBXKIFEKNCNJX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2=C(C=1)N=CN2C)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.1A^2
Experimental Properties
- Density: 1.19
- Melting Point: 84-85
- Boiling Point: 345.9°Cat760mmHg
- Flash Point: 163°C
- PSA: 44.12000
- LogP: 1.75000
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E926413-100mg |
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate |
53484-19-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E926413-250mg |
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate |
53484-19-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E926413-500mg |
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate |
53484-19-8 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E926413-1g |
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate |
53484-19-8 | 1g |
$98.00 | 2023-05-18 | ||
| Alichem | A069003450-5g |
Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate |
53484-19-8 | 95% | 5g |
$341.00 | 2023-09-01 | |
| Alichem | A069003450-10g |
Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate |
53484-19-8 | 95% | 10g |
$432.60 | 2023-09-01 | |
| Alichem | A069003450-25g |
Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate |
53484-19-8 | 95% | 25g |
$712.80 | 2023-09-01 | |
| Apollo Scientific | OR12389-1g |
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate |
53484-19-8 | 97% | 1g |
£78.00 | 2023-08-31 | |
| Apollo Scientific | OR12389-5g |
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate |
53484-19-8 | 97% | 5g |
£298.00 | 2023-08-31 | |
| abcr | AB222778-1 g |
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate, 97%; . |
53484-19-8 | 97% | 1 g |
€169.50 | 2023-07-20 |
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate Suppliers
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate (CAS No. 53484-19-8): A Comprehensive Overview
Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate, identified by the CAS number 53484-19-8, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the benzodiazole class, which is well-known for its diverse applications in medicinal chemistry. The structural features of Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular formula and structural configuration contribute to its unique chemical properties, which have garnered interest from researchers worldwide.
The benzodiazole core structure of Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate is characterized by a fused bicyclic system consisting of a benzene ring and a diazepine ring. The presence of a carboxylate ester group at the 5-position and a methyl substituent at the 1-position enhances its reactivity and potential biological activity. These modifications have been strategically designed to explore new pharmacological pathways and therapeutic applications.
In recent years, there has been a growing interest in the development of novel benzodiazole derivatives due to their potential therapeutic benefits. Research has shown that compounds with similar structural motifs exhibit properties such as anxiolytic, sedative, and anticonvulsant effects. The< strong>Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate compound has been investigated for its potential role in these areas, with promising results in preclinical studies.
The synthesis of Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The carboxylate ester group is introduced through esterification reactions, while the methyl substituent is typically added via alkylation processes. These synthetic pathways have been optimized to ensure high yields and purity, making the compound suitable for further pharmaceutical development.
One of the key areas of research involving Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate is its potential as a precursor for more complex pharmacophores. By modifying its structure or incorporating additional functional groups, researchers aim to develop new drugs with enhanced efficacy and reduced side effects. The versatility of this compound makes it an attractive candidate for drug discovery programs.
The pharmacological profile of Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate has been extensively studied in vitro and in vivo. Initial findings suggest that it interacts with specific binding sites in the central nervous system, potentially leading to therapeutic effects similar to those observed with other benzodiazolones. However, further research is needed to fully understand its mechanism of action and long-term safety profile.
The chemical stability of Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate is another critical factor that influences its applicability in pharmaceutical formulations. Studies have demonstrated that under appropriate storage conditions, the compound remains stable over time, ensuring its integrity for various applications. This stability is essential for maintaining the efficacy and safety of any drug product derived from this intermediate.
The regulatory landscape for compounds like Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate is governed by stringent guidelines to ensure their safe use in pharmaceuticals. Compliance with these regulations is crucial for researchers and manufacturers involved in the development and commercialization of new drugs. The compound's adherence to these standards reflects its potential as a viable candidate for further clinical investigation.
In conclusion, Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate (CAS No. 53484-19-8) represents a promising compound in the realm of medicinal chemistry. Its unique structural features and potential biological activity make it an attractive intermediate for the synthesis of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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